molecular formula C21H14BrIN2O2 B11538663 2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Cat. No.: B11538663
M. Wt: 533.2 g/mol
InChI Key: FOMXBIQCAZYWSA-UHFFFAOYSA-N
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Description

    2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic molecule with the following structural formula:

    C14H12INO2\text{C}_{14}\text{H}_{12}\text{INO}_2 C14​H12​INO2​

    Brief Introduction: This compound combines a benzoxazole ring, an imine group, and halogen substituents. It exhibits interesting properties due to its aromatic structure and functional groups.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation reaction between 2-aminophenol and 3-iodobenzaldehyde, followed by bromination at the 2-position.

      Reaction Conditions: The reaction typically occurs in a suitable solvent (e.g., ethanol or dichloromethane) with a base (such as sodium hydroxide) as a catalyst.

      Industrial Production: While not widely produced industrially, researchers often synthesize it in the laboratory for specific applications.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stability, and potential as a ligand in coordination chemistry.

      Biology: It may have applications in drug design due to its structural features.

      Medicine: Investigations into its pharmacological properties are ongoing.

      Industry: Limited industrial applications, but it could be explored further.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular receptors or enzymes due to its aromatic and functional groups.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of benzoxazole, imine, and halogen substituents sets it apart.

      Similar Compounds: Other related compounds include

    Remember that this compound’s applications and properties are still being explored, and further research is essential.

    Properties

    Molecular Formula

    C21H14BrIN2O2

    Molecular Weight

    533.2 g/mol

    IUPAC Name

    2-bromo-6-[[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol

    InChI

    InChI=1S/C21H14BrIN2O2/c1-12-7-14(20(26)17(22)8-12)11-24-16-5-6-19-18(10-16)25-21(27-19)13-3-2-4-15(23)9-13/h2-11,26H,1H3

    InChI Key

    FOMXBIQCAZYWSA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I

    Origin of Product

    United States

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